Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes that can include Friedel–Crafts acylation, cuprate reagent usage, and specific conditions for condensation and cyclization reactions. For instance, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid using Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride showcases the complexity and precision required in synthesizing structurally related compounds (Zhang et al., 2009).
Molecular Structure Analysis
The detailed molecular structure of closely related compounds can be determined through techniques such as X-ray diffraction (XRD). For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate provides insights into the arrangement of atoms and the spatial geometry of the molecule, revealing the phenyl group and the hydroxy group in a trans conformation and highlighting the importance of molecular structure in understanding the compound's behavior (Kolev et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate and its analogs can vary widely, from the formation of cyclic compounds in the presence of specific reagents to reactions that highlight the compound's reactivity towards different chemical groups. The synthesis and reactions of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and diamines illustrate the diverse reactivity and potential for generating a variety of chemical structures (Gein et al., 2010).
Physical Properties Analysis
The physical properties of chemical compounds like methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate can be explored through studies on photophysical properties, which include investigations into quantum yields and excited-state behaviors. Such studies provide insights into the luminescence properties and how they are influenced by structural modifications (Soyeon Kim et al., 2021).
Chemical Properties Analysis
Understanding the chemical properties of methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate involves examining its reactivity, stability, and interactions with other molecules. Investigations into the reactivity of related compounds, such as the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, can shed light on the potential chemical behaviors and transformations the compound might undergo (Flynn et al., 1992).
Scientific Research Applications
It serves as an important intermediate in the synthesis of biologically active compounds, such as ACE inhibitors. A study highlighted a convenient synthesis method of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid for this purpose (Zhang, Khan, Gong, & Lee, 2009).
In another study, the Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate produces diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. These compounds can further undergo various chemical transformations (MatsumotoTakashi & FukuiKenji, 1972).
Mechanochemistry can effectively detoxify expired pharmaceuticals by causing ibuprofen decarboxylation, leading to the loss of both pharmaceutical activity and toxicity (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).
The compound also finds application in the synthesis of various products with different chemical properties, as shown in a study involving the reaction of methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine (Gein, Kasimova, Aliev, & Vakhrin, 2010).
It has been used in the efficient synthesis of potent PPARpan agonists (Guo, Erickson, Fitzgerald, Matsuoka, Rafferty, Sharp, Sickles, & Wisowaty, 2006).
Additionally, the compound is relevant in the field of crystallography, as seen in the study of the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate (Kolev, Preut, Bleckmann, & Juchnovski, 1995).
Safety And Hazards
The safety and hazards associated with “Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate” are not readily available from the search results. Further research or consultation with a subject matter expert may be required for a detailed safety and hazards analysis.
Future Directions
The future directions of “Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate” are not readily available from the search results. Further research or consultation with a subject matter expert may be required for a detailed future directions analysis.
properties
IUPAC Name |
methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-15(2,14(17)18-3)13-9-7-12(8-10-13)6-4-5-11-16/h7-10,16H,5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRXTVHAIGNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CCCO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391866 | |
Record name | Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate | |
CAS RN |
154825-93-1 | |
Record name | Methyl 2-[4-(4-hydroxybut-1-yn-1-yl)phenyl]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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